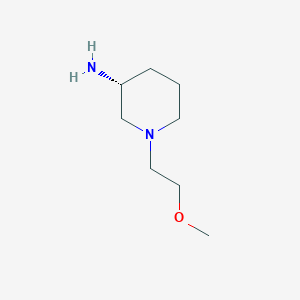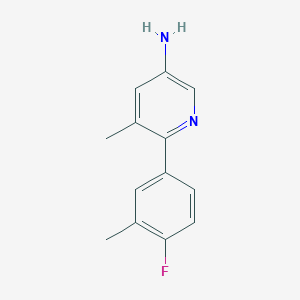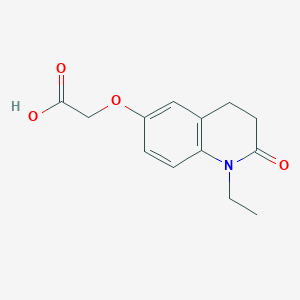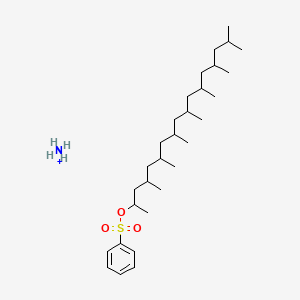![molecular formula C10H17ClN2O2 B12072995 [(E)-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethylideneamino] acetate;hydrochloride](/img/structure/B12072995.png)
[(E)-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethylideneamino] acetate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The core structure is an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole is also known as 1,3-diazole.
- Imidazole plays a crucial role in various natural products, including histidine, purine, histamine, and DNA-based structures.
- Commercially available drugs often contain the 1,3-diazole ring, such as metronidazole (an antibacterial), omeprazole (used for ulcers), and azathioprine (for rheumatoid arthritis) .
[(E)-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethylideneamino] acetate;hydrochloride: is a compound with a complex name, but let’s break it down.
Preparation Methods
- The synthetic routes for this compound can vary, but one common approach involves the condensation of an imidazole derivative with an aldehyde or ketone.
- Industrial production methods may involve large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
Oxidation: Imidazoles can undergo oxidation reactions, leading to imidazole-2-ones.
Reduction: Reduction of imidazoles can yield dihydroimidazoles.
Substitution: Imidazoles can undergo nucleophilic substitution reactions.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and nucleophiles are used.
Major Products: These reactions can lead to various derivatives of imidazole, each with distinct properties.
Scientific Research Applications
Medicine: Imidazole derivatives have shown antimicrobial, anti-inflammatory, antitumor, and antiviral activities.
Chemistry: They serve as building blocks for drug development.
Biology: Imidazoles are involved in enzyme inhibition and receptor binding.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
- The exact mechanism depends on the specific compound, but imidazoles often interact with enzymes, receptors, or DNA.
- They may modulate cellular processes, signaling pathways, or gene expression.
Comparison with Similar Compounds
Uniqueness: Highlight the specific features that set this compound apart.
Similar Compounds: Mention other imidazole-containing compounds and their applications.
Properties
Molecular Formula |
C10H17ClN2O2 |
|---|---|
Molecular Weight |
232.71 g/mol |
IUPAC Name |
[(E)-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethylideneamino] acetate;hydrochloride |
InChI |
InChI=1S/C10H16N2O2.ClH/c1-8(11-14-9(2)13)10-5-4-6-12(3)7-10;/h5H,4,6-7H2,1-3H3;1H/b11-8+; |
InChI Key |
FYMKDNVBERQWSC-YGCVIUNWSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)C)/C1=CCCN(C1)C.Cl |
Canonical SMILES |
CC(=NOC(=O)C)C1=CCCN(C1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B12072944.png)

![(Z)-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid](/img/structure/B12072957.png)




![N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5'-(hydrogen P-1H-imidazol-1-ylphosphonate)](/img/structure/B12072992.png)
